

In-Depth Technical Guide: H-Cyclopentyl-Gly-OH (D-Cyclopentylglycine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: H-Cyclopentyl-Gly-OH

Cat. No.: B555390

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Cyclopentyl-Gly-OH, chemically known as D-Cyclopentylglycine, is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of neuroscience and drug development. Its primary and most well-characterized function is as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist binding site on the GluN1 subunit. By competitively inhibiting the binding of glycine or D-serine, D-Cyclopentylglycine modulates the activity of the NMDA receptor, a key player in synaptic plasticity, learning, memory, and neuronal excitotoxicity. This technical guide provides a comprehensive overview of the structure, function, and experimental applications of D-Cyclopentylglycine, including detailed protocols and data presentation to support further research and development.

Structure and Physicochemical Properties

D-Cyclopentylglycine is an alpha-amino acid characterized by a cyclopentyl group attached to the alpha-carbon of glycine. This bulky, hydrophobic side chain is crucial for its specific interaction with the glycine binding pocket of the NMDA receptor.

Chemical Structure:

- IUPAC Name: (R)-2-Amino-2-cyclopentylacetic acid

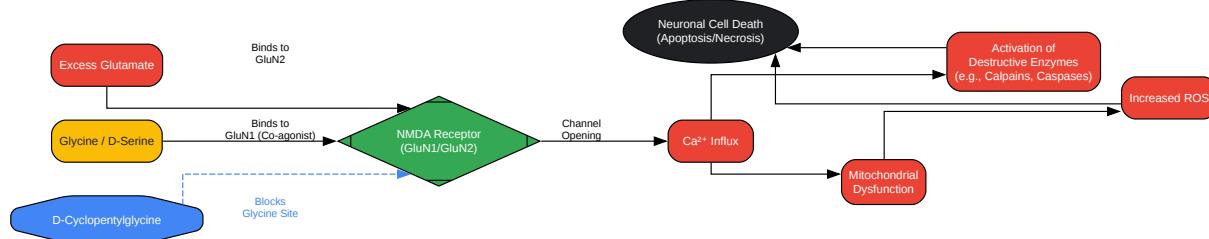
- Synonyms: H-D-Cpg-OH, D-2-Cyclopentylglycine
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight: 143.18 g/mol

Physicochemical Data Summary Table:

Property	Value	Reference
Appearance	White to off-white crystalline solid	
Solubility	Soluble in water and some organic solvents	
Stereochemistry	D-isomer ((R)-configuration)	
SMILES	N--INVALID-LINK--C(O)=O	
InChI Key	XPBKRVHTESHFAA-ZCFIWIBFSA-N	

Function and Mechanism of Action

NMDA Receptor Antagonism


The principal biological function of D-Cyclopentylglycine is its role as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, either glycine or D-serine (to the GluN1 subunit), for activation.

Upon binding to the glycine site on the GluN1 subunit, D-Cyclopentylglycine prevents the binding of the endogenous co-agonists. This allosterically inhibits the conformational changes necessary for channel opening, even in the presence of glutamate. The result is a reduction in the influx of Ca²⁺ and Na⁺ ions through the NMDA receptor channel, thereby dampening neuronal excitation.

Role in Modulating Excitotoxicity

Excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] By blocking the glycine site, D-Cyclopentylglycine can mitigate the excessive Ca^{2+} influx that triggers downstream apoptotic and necrotic cell death pathways.[1][3]

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Inhibition by D-Cyclopentylglycine:

[Click to download full resolution via product page](#)

Caption: NMDA receptor-mediated excitotoxicity pathway and its inhibition by D-Cyclopentylglycine.

Quantitative Data

While specific high-affinity binding data for D-Cyclopentylglycine is not extensively published in readily available literature, the potency of glycine site antagonists is typically determined through competitive binding assays and functional electrophysiological recordings. For a series of related tricyclic pyrido-phthalazine-dione derivatives, which are also glycine site antagonists, IC_{50} values from patch-clamp experiments ranged from 0.14 to 13.8 μM .[4]

Table of Expected Quantitative Parameters for a Glycine Site Antagonist:

Parameter	Typical Assay	Description	Expected Range for Potent Antagonists
K_i (inhibition constant)	Radioligand Binding Assay (e.g., using [^3H]glycine or a labeled antagonist)	A measure of the binding affinity of the antagonist to the NMDA receptor glycine site.	nM to low μM range
IC_{50} (half maximal inhibitory concentration)	Electrophysiology (e.g., Whole-Cell Patch-Clamp)	The concentration of the antagonist that inhibits 50% of the NMDA-induced current.	Low μM range
EC_{50} (half maximal effective concentration)	Calcium Imaging Assay	The concentration of the antagonist that produces 50% of its maximal inhibitory effect on Ca^{2+} influx.	Low μM range

Experimental Protocols

Protocol for Whole-Cell Patch-Clamp Electrophysiology to Assess NMDA Receptor Antagonism

This protocol is designed to measure the inhibitory effect of D-Cyclopentylglycine on NMDA receptor-mediated currents in cultured neurons.

Materials:

- Cultured primary neurons (e.g., hippocampal or cortical neurons)
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl_2 , 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)
- Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

- NMDA and Glycine stock solutions
- D-Cyclopentylglycine stock solutions of varying concentrations
- Patch-clamp rig with amplifier and data acquisition system

Procedure:

- Prepare cultured neurons on coverslips.
- Place a coverslip in the recording chamber and perfuse with external solution.
- Establish a whole-cell patch-clamp recording from a neuron.
- Clamp the cell at a holding potential of -60 mV.
- Apply a solution containing a saturating concentration of NMDA (e.g., 100 μ M) and a sub-saturating concentration of glycine (e.g., 1 μ M) to evoke an inward current.
- Once a stable baseline response is established, co-apply the NMDA/glycine solution with increasing concentrations of D-Cyclopentylglycine.
- Record the steady-state inward current at each concentration of the antagonist.
- Wash out the antagonist to ensure reversibility of the block.

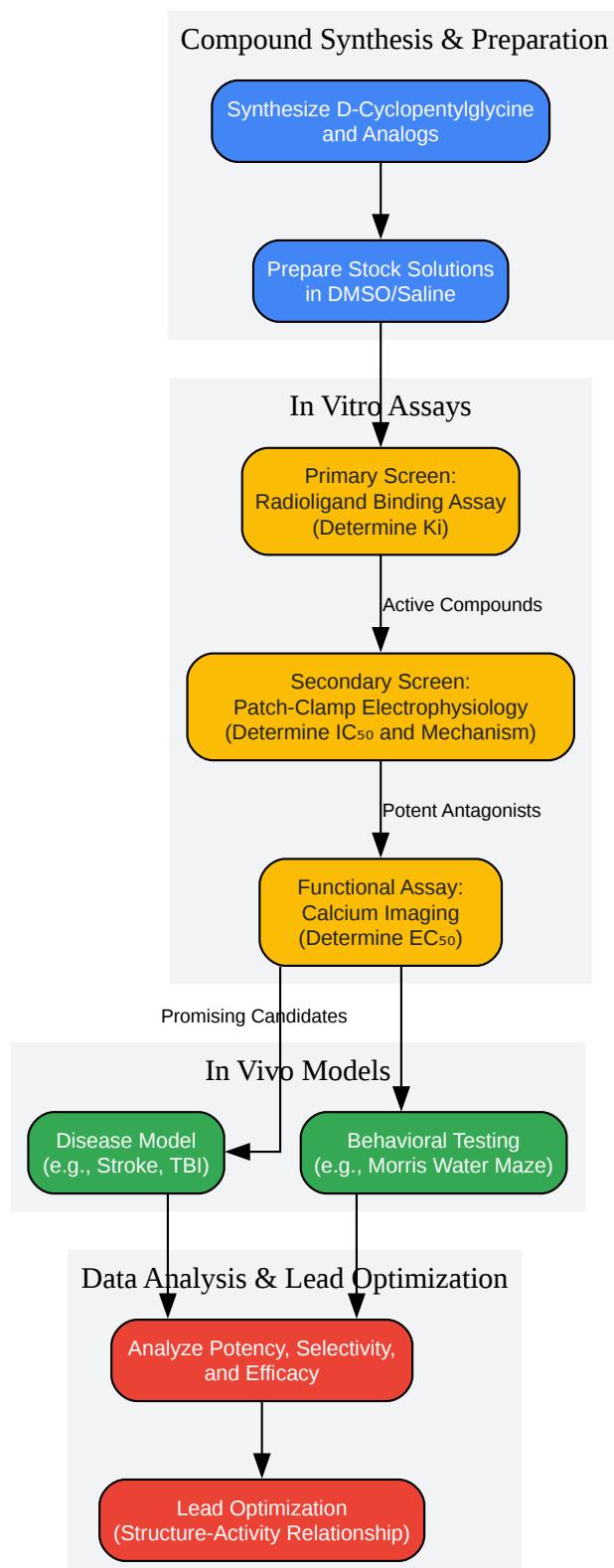
Data Analysis:

- Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of D-Cyclopentylglycine.
- Calculate the percentage of inhibition for each concentration.
- Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Cyclopentylglycine-OH

This protocol outlines the incorporation of D-Cyclopentylglycine into a peptide chain using standard Fmoc-based solid-phase synthesis.

Materials:


- Fmoc-D-Cyclopentylglycine-OH
- Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - In a separate vessel, dissolve Fmoc-D-Cyclopentylglycine-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to activate the amino acid.
 - Immediately add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.

- Wash the resin with DMF.
- Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
 - Wash the final peptide-resin with DCM and dry it.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide under vacuum.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Screening Glycine Site NMDA Receptor Antagonists:

[Click to download full resolution via product page](#)

Caption: A typical workflow for the screening and development of novel glycine site NMDA receptor antagonists.

Conclusion

H-Cyclopentyl-Gly-OH (D-Cyclopentylglycine) serves as a valuable research tool for investigating the physiological and pathological roles of the NMDA receptor. Its selective antagonism at the glycine co-agonist site provides a mechanism to modulate neuronal excitability and protect against excitotoxic insults. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the pharmacological properties of D-Cyclopentylglycine and to utilize it in the synthesis of novel peptide-based therapeutics. Future research should focus on obtaining more precise quantitative data on its binding affinity and functional potency across different NMDA receptor subtypes to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: H-Cyclopentyl-Gly-OH (D-Cyclopentylglycine)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555390#h-cyclopentyl-gly-oh-structure-and-function\]](https://www.benchchem.com/product/b555390#h-cyclopentyl-gly-oh-structure-and-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com